molecular formula C25H25N3O3S2 B2705369 2-{[3-(3-methoxybenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(3-phenylpropyl)acetamide CAS No. 1252818-35-1

2-{[3-(3-methoxybenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(3-phenylpropyl)acetamide

Cat. No. B2705369
CAS RN: 1252818-35-1
M. Wt: 479.61
InChI Key: ZJUZSWVRLXSESN-UHFFFAOYSA-N
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Description

This compound is a derivative of thieno[3,2-d]pyrimidine, which is a heterocyclic compound (a compound that contains atoms of at least two different elements) with a ring structure containing sulfur and nitrogen . Thieno[3,2-d]pyrimidines are known to exhibit diverse biological activities .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a thieno[3,2-d]pyrimidine core, with various substituents attached to it. These include a 3-methoxybenzyl group, a sulfanyl group, and a 3-phenylpropylacetamide group. The exact structure would need to be determined through techniques such as X-ray crystallography .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. These could include its melting point, boiling point, solubility in various solvents, and stability under different conditions .

Scientific Research Applications

Antioxidant Properties

The compound F6609-0655 has been investigated for its antioxidant properties. Specifically, it is related to the Maillard reaction, a complex chemical process that occurs during food preparation. In this context, F6609-0655 contributes to the antioxidant activity of Maillard reaction intermediates. Researchers have synthesized hydroxyl group-protected derivatives of F6609-0655 to better understand its source of antioxidant activity . The introduction of protecting groups to the free hydroxyl groups of F6609-0655 affects its reducing abilities. Notably, the hydroxyl group at the olefin position significantly impacts the compound’s antioxidant activity, suggesting that the unstable enol structure within F6609-0655 plays a key role in its antioxidative properties.

Tyrosinase Inhibition

One of the unique applications of F6609-0655 lies in its tyrosinase inhibition. Specifically, the compound (E)-3-(2,4-dihydroxyphenyl)-1-(thiophen-2-yl)prop-2-en-1-one (a derivative of F6609-0655) exhibits strong competitive inhibition against mushroom tyrosinase. It shows promising activity against both tyrosine hydroxylase and dopa oxidase . Tyrosinase inhibition is relevant in fields such as cosmetics, where it can be used to regulate melanin production and treat hyperpigmentation.

Epoxy Compound Synthesis

F6609-0655 can serve as a precursor for the preparation of methyl (-)-(2R,3S)-2,3-epoxy-3-(4-methoxyphenyl)propionate. The process involves subjecting the dextrorotatory enantiomer (2S,3R) of F6609-0655 to a transesterification reaction. The resulting epoxy compound has potential applications in organic synthesis and pharmaceutical chemistry .

Mechanism of Action

The mechanism of action of this compound would depend on its biological target. Many thieno[3,2-d]pyrimidine derivatives are known to have antimicrobial activity, and some have been found to inhibit key proteins in bacterial cell division .

properties

IUPAC Name

2-[3-[(3-methoxyphenyl)methyl]-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanyl-N-(3-phenylpropyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H25N3O3S2/c1-31-20-11-5-9-19(15-20)16-28-24(30)23-21(12-14-32-23)27-25(28)33-17-22(29)26-13-6-10-18-7-3-2-4-8-18/h2-5,7-9,11-12,14-15H,6,10,13,16-17H2,1H3,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJUZSWVRLXSESN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)CN2C(=O)C3=C(C=CS3)N=C2SCC(=O)NCCCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H25N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

479.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-{[3-(3-methoxybenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(3-phenylpropyl)acetamide

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